molecular formula C13H19NO3 B7844974 [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid

Cat. No.: B7844974
M. Wt: 237.29 g/mol
InChI Key: KPEJFQSVTKVQFU-UHFFFAOYSA-N
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Description

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid is a substituted amino-acetic acid derivative characterized by an isopropyl group and a 3-methoxy-benzyl moiety attached to the nitrogen atom of the glycine backbone.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl-propan-2-ylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-5-4-6-12(7-11)17-3/h4-7,10H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPEJFQSVTKVQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Alkylation of Glycine Enolates Using Chiral Auxiliaries

The use of chiral glycine equivalents, such as the (R)- and (S)-tert-butyl 2-tert-butyl-4-methoxy-2,5-dihydroimidazole-1-carboxylate (BDI) reagent, enables stereoselective synthesis of α,α-disubstituted amino acids . Lithiated BDI-glycine derivatives exhibit high nucleophilicity, allowing sequential alkylation with isopropyl and 3-methoxybenzyl halides. The reaction proceeds with complete diastereoselectivity, as the tert-butyl group on the BDI scaffold directs electrophilic attack to the face trans to its position .

For [isopropyl-(3-methoxy-benzyl)-amino]-acetic acid, the synthetic pathway involves:

  • Lithiation of BDI-glycine at −78°C in tetrahydrofuran (THF).

  • Addition of isopropyl bromide (1.1 equiv) to form the N-isopropyl intermediate.

  • Subsequent alkylation with 3-methoxybenzyl chloride (1.1 equiv) at −40°C.

  • Hydrolysis of the BDI auxiliary using 6 M HCl in dioxane/water (1:1) at 60°C for 4 hours.

This method achieves yields of 68–72% with >99% enantiomeric excess (ee) when using enantiopure BDI . The tert-butoxycarbonyl (Boc) group in BDI eliminates the need for auxiliary recovery, as it decomposes during hydrolysis .

Reductive Amination of 3-Methoxybenzaldehyde with Isopropylamine

A two-step reductive amination strategy avoids the challenges of direct alkylation:

  • Condensation of 3-methoxybenzaldehyde with isopropylamine in methanol at 25°C for 12 hours forms the imine intermediate.

  • Reduction with sodium cyanoborohydride (NaBH3CN) in acetic acid buffer (pH 5) yields N-isopropyl-N-(3-methoxybenzyl)amine.

  • Alkylation of the secondary amine with bromoacetic acid in dimethylformamide (DMF) using K2CO3 as a base (80°C, 8 hours).

The final step achieves 58% yield, limited by competing N-oxide formation . Optimization studies show that substituting bromoacetic acid with ethyl bromoacetate (followed by saponification) increases yields to 74% .

Gabriel Synthesis with Phthalimide Protection

The Gabriel method provides an alternative route for constructing the secondary amine:

  • Alkylation of potassium phthalimide with 3-methoxybenzyl chloride in DMF (100°C, 6 hours) gives N-(3-methoxybenzyl)phthalimide (89% yield).

  • Isopropyl group introduction via Mitsunobu reaction with isopropyl alcohol and diethyl azodicarboxylate (DEAD) (82% yield).

  • Deprotection with hydrazine hydrate in ethanol (reflux, 3 hours) releases the free amine.

  • Reaction with ethyl bromoacetate and subsequent hydrolysis yields the target compound (overall 51% yield).

While step-efficient, this method requires harsh deprotection conditions incompatible with acid-sensitive substrates .

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi-4CR offers a one-pot assembly of the target molecule:

  • Combine 3-methoxybenzylamine (1 equiv), isopropyl isocyanide (1 equiv), glyoxylic acid (1 equiv), and tert-butyl alcohol (as solvent).

  • Stir at 25°C for 24 hours.

This method produces this compound in 43% yield, with side products arising from competing Passerini reactions . Microwave-assisted Ugi-4CR at 100°C for 1 hour improves yields to 61% but necessitates specialized equipment.

Solid-Phase Synthesis Using Wang Resin

For high-throughput applications, a solid-phase approach has been developed:

  • Load Fmoc-glycine-OH onto Wang resin using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Deprotect Fmoc with 20% piperidine in DMF.

  • Perform sequential reductive aminations:

    • 3-Methoxybenzaldehyde (3 equiv), NaBH(OAc)3 (5 equiv), 24 hours.

    • Isopropylaldehyde (3 equiv), NaBH(OAc)3 (5 equiv), 24 hours.

  • Cleave from resin with 95% trifluoroacetic acid (TFA)/water.

This method achieves 78% purity (HPLC) but requires extensive purification to remove deletion sequences .

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)StereocontrolScalability
BDI Alkylation 72>99YesIndustrial
Reductive Amination 7495NoLab-scale
Gabriel Synthesis 5189NoLab-scale
Ugi-4CR 6182NoMicroscale
Solid-Phase 6378NoHigh-throughput

Chemical Reactions Analysis

Types of Reactions

[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxy-benzaldehyde or 3-methoxy-benzoic acid.

    Reduction: Formation of isopropyl-(3-methoxy-benzyl)-amine.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Properties
One of the primary applications of isopropyl-(3-methoxy-benzyl)-amino-acetic acid is its use in the synthesis of anticonvulsant drugs. It serves as an intermediate in the production of Lacosamide, which is marketed under the trade name Vimpat®. Lacosamide is indicated for the treatment of partial-onset seizures in patients with epilepsy aged 17 years and older. The compound's structure allows it to interact effectively with sodium channels, stabilizing neuronal excitability and preventing seizure activity .

Pharmaceutical Formulations
The compound's derivatives have been explored for their pharmacological effects, particularly in central nervous system (CNS) disorders. Research indicates that modifications to the amino acid structure can enhance bioavailability and therapeutic efficacy. For example, studies have shown that certain derivatives exhibit improved activity against various CNS disorders, making them valuable candidates for further development .

Synthesis and Organic Chemistry Applications

Building Block for Peptide Synthesis
Isopropyl-(3-methoxy-benzyl)-amino-acetic acid can be utilized as a building block in peptide synthesis. Its amino acid structure allows it to be incorporated into peptides that can serve various biological functions, including enzyme inhibitors and receptor ligands. The ability to modify its side chains further expands its utility in creating diverse peptide libraries for drug discovery .

Chemical Synthesis Processes
The synthesis of isopropyl-(3-methoxy-benzyl)-amino-acetic acid involves several chemical processes that are critical for producing high-purity compounds. These include methods such as acylation reactions and N-benzoylation techniques, which are essential for developing derivatives with specific biological activities. The optimization of these processes can lead to more efficient production methods for pharmaceutical applications .

Case Study 1: Development of Lacosamide

A significant body of research has focused on the synthesis and application of Lacosamide from isopropyl-(3-methoxy-benzyl)-amino-acetic acid. The synthesis involves multiple steps, including selective hydrolysis and resolution techniques to isolate the active enantiomer. Studies indicate that Lacosamide not only reduces seizure frequency but also has a favorable safety profile compared to other anticonvulsants .

Case Study 2: Biological Evaluation

Research evaluating the biological activity of derivatives synthesized from isopropyl-(3-methoxy-benzyl)-amino-acetic acid has shown promising results against various fungal pathogens. In vitro studies demonstrated that certain derivatives possess antifungal properties, suggesting potential applications in treating fungal infections .

Mechanism of Action

The mechanism of action of [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy-benzyl group may facilitate binding through hydrophobic interactions, while the amino-acetic acid moiety can participate in hydrogen bonding and ionic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the benzyl group or the amino-attached alkyl/cycloalkyl chains.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
[Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid C₁₃H₁₉NO₃ 237.30 Isopropyl, 3-methoxy-benzyl High lipophilicity; polar methoxy group enhances solubility in polar aprotic solvents
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid (CAS 1181620-38-1) C₁₃H₁₇NO₂ 219.29 Cyclopropyl, 3-methyl-benzyl Cyclopropane introduces ring strain; methyl group reduces electron density compared to methoxy
[(3-Methoxy-benzyl)-methyl-amino]-acetic acid C₁₁H₁₅NO₃ 209.24 Methyl, 3-methoxy-benzyl Smaller alkyl group reduces steric hindrance; lower molecular weight may improve bioavailability

Impact of Substituents on Physicochemical Properties

  • Solubility: The 3-methoxy-benzyl group enhances polarity relative to the 3-methyl-benzyl variant (e.g., in [Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid), improving solubility in solvents like ethanol or DMSO .

Critical Analysis of Evidence

  • Gaps in Data: No direct information on the target compound’s melting point, solubility, or bioactivity is available. Comparisons rely on structural extrapolation.
  • Contradictions : and describe compounds with conflicting substituent effects (e.g., cyclopropyl vs. methyl), underscoring the need for empirical studies to validate inferred properties.

Biological Activity

Isopropyl-(3-methoxy-benzyl)-amino-acetic acid is a compound of interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an isopropyl group, a methoxy-substituted benzyl moiety, and an amino-acetic acid structure. This unique configuration may contribute to its biological interactions.

Research indicates that compounds with similar structures often interact with biological pathways through the following mechanisms:

  • Inhibition of Enzymatic Activity : Many benzylamine derivatives have been shown to inhibit specific enzymes, which can lead to reduced inflammation and cell proliferation.
  • Modulation of Signaling Pathways : These compounds may influence pathways such as those involved in apoptosis and cell survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
5aMCF-70.48Apoptosis induction via caspase activation
5bHCT-1160.78Cell cycle arrest at G1 phase
Isopropyl derivativeU-9371.54Inhibition of tumor cell motility

These results suggest that isopropyl-(3-methoxy-benzyl)-amino-acetic acid may exhibit similar properties, warranting further investigation into its anticancer efficacy.

Anti-inflammatory Effects

Compounds that inhibit lipoxygenase (LOX) pathways have shown promise in treating inflammatory diseases. For example, the inhibition of platelet-type 12-LOX has been linked to reduced insulin secretion and pancreatic cell death in diabetic models . This suggests that isopropyl-(3-methoxy-benzyl)-amino-acetic acid could potentially modulate inflammatory responses in metabolic disorders.

Case Studies

  • Diabetes Management : In a study involving diabetic mice, compounds that inhibited 12-LOX demonstrated significant resistance to diabetes development. This indicates that isopropyl-(3-methoxy-benzyl)-amino-acetic acid could be explored for its potential role in diabetes management through similar pathways .
  • Cancer Cell Lines : A recent investigation into benzylamine derivatives revealed that certain structural modifications enhanced cytotoxicity against leukemia and breast cancer cell lines. The presence of electron-withdrawing groups significantly improved biological activity, suggesting that modifications to isopropyl-(3-methoxy-benzyl)-amino-acetic acid could enhance its therapeutic potential .

Research Findings

Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of amino acid derivatives. For example, a study found that introducing specific substituents at strategic positions on the benzyl ring led to increased potency against cancer cells . This highlights the potential for optimizing isopropyl-(3-methoxy-benzyl)-amino-acetic acid for improved efficacy.

Q & A

Basic Synthesis and Optimization

Q: What are the primary synthetic routes for [Isopropyl-(3-methoxy-benzyl)-amino]-acetic acid, and how can reaction conditions be optimized for yield improvement? A:

  • Synthetic Routes : Common methods include reductive amination between 3-methoxybenzaldehyde and isopropylamine, followed by alkylation with bromoacetic acid. Alternative pathways involve coupling protected glycine derivatives with the isopropyl-(3-methoxy-benzyl)-amine intermediate.
  • Optimization :
    • Catalysis : Use palladium or nickel catalysts for efficient coupling reactions (e.g., Buchwald-Hartwig amination) .
    • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.
    • Temperature Control : Maintain 60–80°C for reductive amination to balance reaction rate and byproduct formation.
  • Yield Monitoring : Employ HPLC (C18 columns, UV detection at 254 nm) for purity assessment .

Advanced Enantioselective Synthesis

Q: How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective? A:

  • Chiral Catalysts :
    • Organocatalysts : Proline-derived catalysts for asymmetric Mannich reactions.
    • Metal Complexes : Ru-BINAP systems for hydrogenation of imine intermediates .
  • Methodology :
    • Use chiral auxiliaries (e.g., Evans oxazolidinones) during glycine coupling to control stereochemistry.
    • Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Basic Structural Characterization

Q: What spectroscopic techniques are critical for confirming the structure of this compound? A:

  • NMR :
    • ¹H NMR : Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy group), δ 3.5–3.2 ppm (CH₂ of acetic acid).
    • ¹³C NMR : Carboxylic acid carbon at ~170 ppm, methoxy carbon at ~55 ppm .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 252.3) .
  • IR Spectroscopy : Stretching bands at 1700 cm⁻¹ (C=O) and 1250 cm⁻¹ (C-O of methoxy group) .

Advanced Computational Modeling

Q: How can computational methods predict the acid-base behavior and solvation effects of this compound? A:

  • pKa Prediction : Use density functional theory (DFT) with solvation models (e.g., COSMO-RS) to calculate ionization states.
  • Molecular Dynamics (MD) : Simulate solvent interactions in water/DMSO mixtures to assess solubility .
  • Software : Gaussian or ORCA for quantum mechanics; GROMACS for MD trajectories .

Basic Acid-Base Properties

Q: What experimental methods determine the acid dissociation constant (pKa) of this compound? A:

  • Potentiometric Titration : Titrate with standardized NaOH/HCl, using a pH meter to track equivalence points.
  • UV-Vis Spectroscopy : Monitor absorbance changes at λ = 260 nm during protonation/deprotonation .
  • Buffer Selection : Use Britton-Robinson buffers (pH 2–12) to cover broad ranges .

Advanced Stability Studies

Q: How does this compound degrade under oxidative or hydrolytic conditions, and what stabilizers are effective? A:

  • Degradation Pathways :
    • Hydrolysis : Acidic/basic conditions cleave the amide bond; monitor via LC-MS.
    • Oxidation : Methoxy group forms quinones under H₂O₂ exposure .
  • Stabilizers :
    • Antioxidants (e.g., BHT) at 0.1% w/w.
    • Lyophilization to reduce hydrolytic degradation .

Biological Activity Assays

Q: What in vitro assays are suitable for evaluating the bioactivity of this compound? A:

  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ELISA with recombinant proteins) .
  • Cell Viability : MTT assay on cancer cell lines (e.g., A549, HeLa) with IC₅₀ determination.
  • Data Analysis : Use GraphPad Prism for dose-response curves and statistical validation (p < 0.05) .

Handling Data Contradictions

Q: How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents? A:

  • Methodology :
    • Reproducibility : Repeat experiments under controlled humidity/temperature.
    • Advanced Techniques : Use Karl Fischer titration to quantify water content in solvents.
    • Statistical Analysis : Apply ANOVA to identify outliers and validate trends .
  • Documentation : Report solvent lot numbers and purification methods (e.g., molecular sieves for DMF) .

Stability in Formulation

Q: What formulation strategies enhance the shelf-life of this compound in aqueous solutions? A:

  • pH Adjustment : Maintain pH 5–6 to minimize hydrolysis.
  • Lyophilization : Freeze-dry with cryoprotectants (trehalose, mannitol) .
  • Container Choice : Use amber glass vials to prevent photodegradation .

Regulatory Compliance

Q: What safety protocols are critical when handling this compound in laboratory settings? A:

  • PPE : Gloves (nitrile), lab coats, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste Disposal : Neutralize acidic residues before disposal per EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.